

Structural Analysis and Confirmation of Methyl 5-amino-2-bromoisonicotinate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Methyl 5-amino-2-bromoisonicotinate</i>
Cat. No.:	B580189

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-amino-2-bromoisonicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its bifunctional nature, possessing both a reactive bromine atom and a nucleophilic amino group, makes it a versatile building block for the synthesis of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the structural analysis and confirmation of this compound, detailing its physicochemical properties and outlining the necessary experimental protocols for its characterization. Due to the limited availability of public domain experimental data for **Methyl 5-amino-2-bromoisonicotinate**, this guide also presents predicted spectroscopic data and established methodologies for related compounds to serve as a practical reference for researchers.

Compound Identification and Properties

A crucial first step in the structural analysis of any chemical entity is the unambiguous identification and compilation of its fundamental properties.

Property	Value	Source
Chemical Name	Methyl 5-amino-2-bromoisonicotinate	-
Synonyms	Methyl 5-amino-2-bromopyridine-4-carboxylate	-
CAS Number	1363383-38-3	[1]
Molecular Formula	C ₇ H ₇ BrN ₂ O ₂	[1]
Molecular Weight	231.05 g/mol	[1]
Appearance	Off-white to pale yellow crystalline powder (Predicted)	[2]
Melting Point	135-142 °C (for isomer Methyl 2-amino-5-bromoisonicotinate)	[2]
Solubility	Soluble in DMSO and DMF; sparingly soluble in water (Predicted for isomer)	-

Note: Some properties are predicted or based on the closely related isomer, Methyl 2-amino-5-bromoisonicotinate (CAS 882499-87-8), due to the scarcity of specific experimental data for the title compound.

Structural Elucidation: A Multi-technique Approach

The definitive confirmation of the chemical structure of **Methyl 5-amino-2-bromoisonicotinate** requires a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

2.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.1	s	1H	H-6
~7.0	s	1H	H-3
~5.5	br s	2H	-NH ₂
~3.9	s	3H	-OCH ₃

These are predicted values and may vary based on the solvent and experimental conditions.

2.1.2. ^{13}C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number and chemical environment of all carbon atoms in the molecule.

Chemical Shift (δ , ppm)	Assignment
~165	C=O (ester)
~150	C-5
~148	C-2
~145	C-6
~115	C-4
~110	C-3
~53	-OCH ₃

These are predicted values and are subject to experimental verification.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3450-3300	N-H stretch	Primary amine (-NH ₂)
3100-3000	C-H stretch	Aromatic C-H
2990-2850	C-H stretch	Methyl C-H
~1720	C=O stretch	Ester carbonyl
~1620	N-H bend	Primary amine (-NH ₂)
~1600, ~1470	C=C stretch	Aromatic ring
~1250	C-O stretch	Ester
~1100	C-N stretch	Aryl amine
Below 800	C-Br stretch	Aryl bromide

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Expected Mass Spectrum Data:

- Molecular Ion (M⁺): m/z 230 and 232 (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
- High-Resolution Mass Spectrometry (HRMS): Calculated for [M+H]⁺ (C₇H₈BrN₂O₂⁺): 230.9764. This would provide unambiguous confirmation of the molecular formula.
- Key Fragmentation Patterns: Loss of •OCH₃ (m/z 31), loss of CO₂CH₃ (m/z 59), and cleavage of the pyridine ring.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of **Methyl 5-amino-2-bromoisonicotinate**.

Synthesis Protocol (Proposed)

A plausible synthetic route to **Methyl 5-amino-2-bromoisonicotinate** could involve the bromination of a suitable precursor followed by esterification. A general procedure based on the synthesis of related compounds is outlined below.

Reaction: Bromination of Methyl 5-aminoisonicotinate.

Materials:

- Methyl 5-aminoisonicotinate
- N-Bromosuccinimide (NBS)
- Acetonitrile (or other suitable aprotic solvent)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Dissolve Methyl 5-aminoisonicotinate in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Characterization Protocols

3.2.1. NMR Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Data Acquisition: Record ^1H NMR and ^{13}C NMR spectra at room temperature. Standard pulse programs should be used.

3.2.2. IR Spectroscopy:

- Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum in the range of $4000\text{-}400\text{ cm}^{-1}$.

3.2.3. Mass Spectrometry:

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS).
- Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For HRMS, use a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass analyzer.


Visualizations

Chemical Structure

Caption: Chemical structure of **Methyl 5-amino-2-bromoisonicotinate**.

Proposed Synthetic Workflow

Figure 2. Proposed Workflow for Synthesis and Characterization

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis and structural confirmation.

Conclusion

Methyl 5-amino-2-bromoisonicotinate is a valuable synthetic intermediate with significant potential in drug discovery. While publicly available experimental data for this specific compound is limited, this guide provides a comprehensive framework for its structural analysis and confirmation. By employing the outlined spectroscopic techniques and synthetic protocols, researchers can confidently verify the structure of this compound and utilize it in the development of novel therapeutic agents. The provided diagrams and tabulated data serve as a practical reference for laboratory work. Further research to fully characterize this compound and publish the experimental data is highly encouraged to facilitate its broader application in the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 5-amino-2-bromoisonicotinate [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Structural Analysis and Confirmation of Methyl 5-amino-2-bromoisonicotinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b580189#methyl-5-amino-2-bromoisonicotinate-structural-analysis-and-confirmation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com